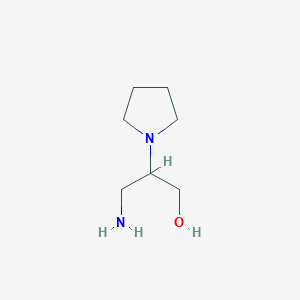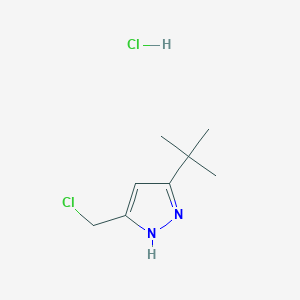
3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C8H14Cl2N2 and a molecular weight of 209.11 g/mol. This compound is a derivative of pyrazole, a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride typically involves the reaction of tert-butylhydrazine with an appropriate chloromethyl ketone under acidic conditions to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form pyrazolines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride include:
3,5-Di-tert-butyl-1H-pyrazole: This compound has similar structural features but lacks the chloromethyl group.
5-tert-Butyl-1H-pyrazole-3-carbaldehyde: This compound has an aldehyde group instead of a chloromethyl group.
Properties
Molecular Formula |
C8H14Cl2N2 |
|---|---|
Molecular Weight |
209.11 g/mol |
IUPAC Name |
3-tert-butyl-5-(chloromethyl)-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C8H13ClN2.ClH/c1-8(2,3)7-4-6(5-9)10-11-7;/h4H,5H2,1-3H3,(H,10,11);1H |
InChI Key |
KFEZPGUZCBTXQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6-Chloro-3-pyridinyl)methyl]-2,4-pentanedione](/img/structure/B1371327.png)
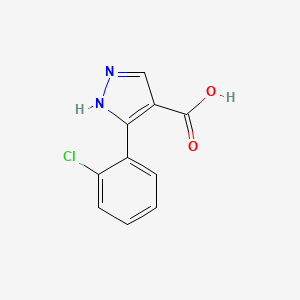
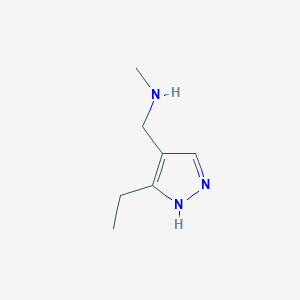
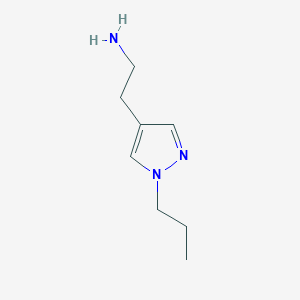
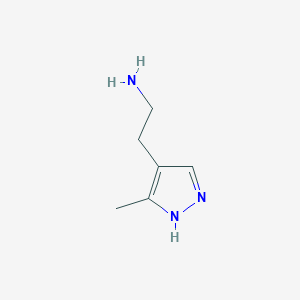


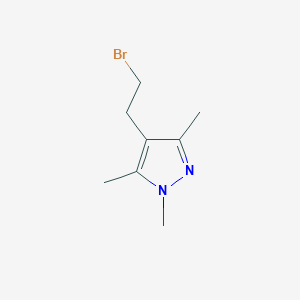
![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1371340.png)
![(2E)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1371342.png)
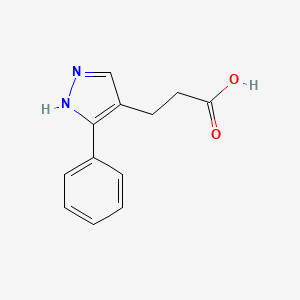
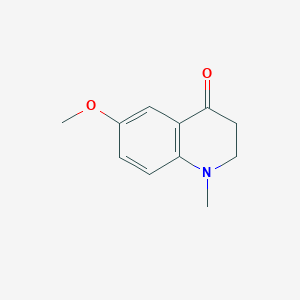
![6-Azaspiro[4.5]decan-9-ol](/img/structure/B1371348.png)
